1-(4-Morpholin-4-yl-phenyl)-ethylamine is an organic compound characterized by a morpholine ring attached to a phenyl group, which is further connected to an ethylamine chain. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It serves as a building block in the synthesis of more complex organic molecules and has been investigated for potential bioactive properties, including antimicrobial and anticancer activities. Additionally, it is explored as a pharmaceutical intermediate in drug development targeting various diseases.
The compound has the chemical formula C12H17N2O and is classified as an amine. It is recognized for its structural uniqueness, which imparts distinct chemical and biological properties. The compound can be synthesized through various methods, typically involving the reaction of 4-morpholinophenylacetonitrile with ethylamine under controlled conditions.
The synthesis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine can be achieved through several synthetic routes:
The molecular structure of 1-(4-Morpholin-4-yl-phenyl)-ethylamine consists of:
The compound's molecular formula is C12H17N2O, with a molecular weight of approximately 205.27 g/mol. The structure can be represented as follows:
1-(4-Morpholin-4-yl-phenyl)-ethylamine participates in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic conditions |
Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions |
Substitution | Halogens (chlorine, bromine), nucleophiles | Varies based on substitution |
The mechanism of action for 1-(4-Morpholin-4-yl-phenyl)-ethylamine involves its interactions at the molecular level with biological targets. Research indicates that compounds with similar structures may inhibit specific enzymes or receptors, potentially leading to antimicrobial or anticancer effects. The exact mechanism would depend on the specific biological pathway being targeted but typically involves binding to active sites on proteins or enzymes .
The compound's stability under various conditions (pH, temperature) should be assessed for practical applications in research and industry.
1-(4-Morpholin-4-yl-phenyl)-ethylamine has several significant applications:
Morpholine (tetrahydro-1,4-oxazine) stands as a privileged scaffold in medicinal chemistry due to its versatile physicochemical properties, synthetic accessibility, and broad spectrum of biological activities. This six-membered heterocycle containing oxygen and nitrogen atoms features prominently in approved drugs and experimental compounds, where it significantly influences pharmacokinetic profiles, target affinity, and metabolic stability [1]. The integration of morpholine with ethylamine-bearing aromatic systems—exemplified by 1-(4-Morpholin-4-yl-phenyl)-ethylamine—creates structurally diverse pharmacophores capable of modulating clinically relevant biological targets. These hybrid architectures leverage morpholine’s capacity to enhance solubility and bioavailability while the ethylamine linker enables precise spatial positioning for receptor interactions [2]. This section explores the structural and functional significance of morpholine moieties and traces the historical evolution of morpholine-containing ethylamines in drug discovery.
The morpholine ring confers distinct advantages to bioactive molecules, underpinning its prevalence in drug design:
Role of the Ethylamine Linkage:In 1-(4-Morpholin-4-yl-phenyl)-ethylamine, the ethylamine spacer (−CH(CH₃)NH₂) connects the morpholinophenyl group to the primary amine. This linkage:
Structure-Activity Relationship (SAR) Insights:Table 1: SAR of Morpholine-Containing Ethylamines in Drug Design
Structural Modification | Biological Impact | Example |
---|---|---|
Morpholine N-substitution | Alters metabolic stability and log D; small alkyl groups enhance CNS penetration | Fluorinated analogs with 5-HT₁B affinity [2] |
Ethylamine N-functionalization | Modulates target selectivity; acylation enables prodrug strategies | Cinnamamide hybrids in PI3K inhibitors [4] |
Para-substitution on phenyl ring | Electron-donating groups boost enzyme inhibition; halogens improve binding affinity | Pictilisib derivatives [4] |
Chirality at ethylamine carbon | Enantiomers show divergent potency (e.g., 10-fold difference in receptor binding) | Reboxetine-inspired compounds [1] |
Therapeutic Applications:
The integration of morpholine with ethylamine pharmacophores evolved through distinct phases:
Table 2: Historical Milestones in Morpholine-Containing Ethylamine Development
Timeline | Compound/Class | Therapeutic Area | Significance |
---|---|---|---|
1972 | Morpholine aniline precursors | Synthetic intermediates | Enabled aryl-morpholine coupling via Buchwald-Hartwig amination [5] |
1997 | Reboxetine analogs | Depression | Validated morpholine-ethylamines as neurotransmitter modulators [1] |
2008 | Pictilisib (GDC-0941) | Oncology (PI3K inhibition) | Demonstrated morpholine’s role in kinase target engagement [4] |
2019 | Thienopyrimidine-morpholine hybrids | Antitumor agents | Achieved nanomolar PI3Kα inhibition via optimized ethylamine linkers [4] |
Synthetic Challenges and Innovations:Early routes to 1-(4-Morpholin-4-yl-phenyl)-ethylamine relied on:
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0